M77976 was developed as part of research efforts aimed at targeting PDKs, which are serine/threonine kinases involved in the regulation of glucose metabolism. It has been classified under small molecule inhibitors, specifically targeting the metabolic pathways associated with cancer and obesity management. The compound's discovery and initial evaluations were reported in various studies, including those by Hiromasa et al. (2006) and later works that explore its pharmacological properties .
The synthesis of M77976 involves several key steps that can be summarized as follows:
M77976 possesses a distinctive molecular structure characterized by:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the identity and purity of synthesized M77976 .
M77976 primarily participates in competitive inhibition reactions where it binds to the ATP-binding pocket of PDK4. Key aspects include:
The mechanism of action for M77976 involves:
While specific physical properties such as melting point or boiling point are not detailed in the search results, general characteristics include:
M77976 has several promising applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3